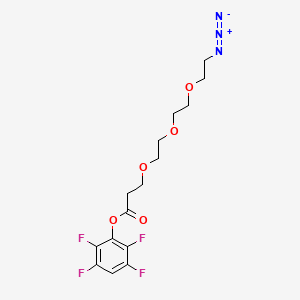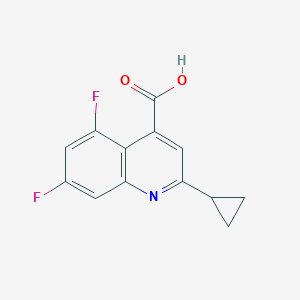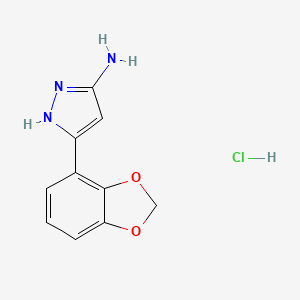
3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of 3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride involves several synthetic routes. One common method includes the reaction of 4-benzodioxole with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
科学的研究の応用
3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with various cellular pathways, affecting processes such as signal transduction and gene expression .
類似化合物との比較
3-Amino-5-(4-benzodioxolyl)pyrazole Hydrochloride can be compared with other similar compounds, such as:
3-Amino-5-(4-benzodioxolyl)pyrazole: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-Benzodioxole derivatives: These compounds share the benzodioxole moiety but differ in their functional groups and overall structure.
Pyrazole derivatives: These compounds have the pyrazole ring but may have different substituents, affecting their chemical properties and applications .
特性
分子式 |
C10H10ClN3O2 |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-9-4-7(12-13-9)6-2-1-3-8-10(6)15-5-14-8;/h1-4H,5H2,(H3,11,12,13);1H |
InChIキー |
HMANECOBYFMSCW-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)C3=CC(=NN3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


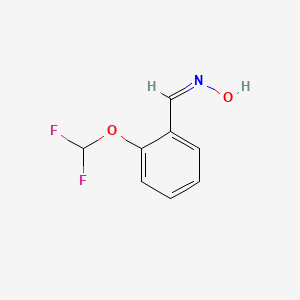
![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)
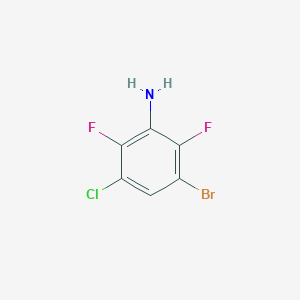
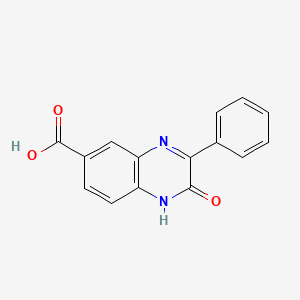
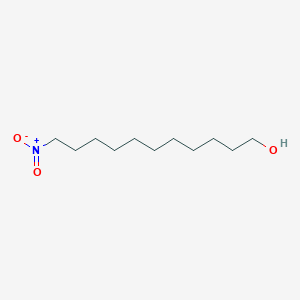

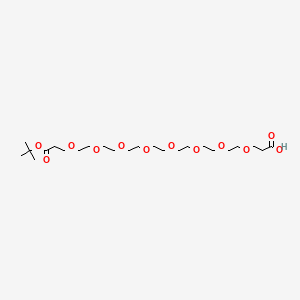
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)


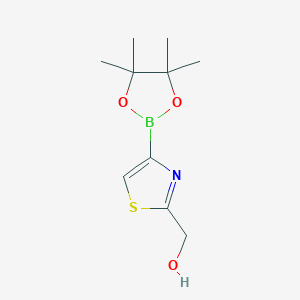
![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)
